molecular formula C12H13FO3 B12437931 (2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid

(2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid

Cat. No.: B12437931
M. Wt: 224.23 g/mol
InChI Key: OYMMKASGSUZMPT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name (2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid derives from its α,β-unsaturated carboxylic acid backbone and substituent arrangement. The parent chain, prop-2-enoic acid , features a double bond between carbons 2 and 3, with the E configuration indicating trans stereochemistry. The phenyl group at position 3 is substituted at the para position with a 3-fluoropropoxy group, consisting of a three-carbon chain terminated by a fluorine atom and an ether linkage.

Constitutional isomerism in this compound arises from two primary factors:

  • Substituent positioning : The fluoropropoxy group could theoretically occupy ortho or meta positions on the phenyl ring, though synthetic routes typically favor para substitution due to electronic directing effects.
  • Alkoxy chain variation : Replacing the 3-fluoropropoxy group with shorter (e.g., methoxy) or longer (e.g., 4-fluorobutoxy) chains generates structural analogs, as seen in related cinnamic acids like 4-methoxycinnamic acid (CAS 830-09-1) and 4-(trifluoromethyl)cinnamic acid (CAS 16642-92-5).

A comparative analysis of constitutional isomers reveals significant differences in molecular polarity and steric bulk, which influence physicochemical properties such as solubility and melting points.

Stereochemical Analysis of the α,β-Unsaturated System

The E configuration of the α,β-unsaturated system imposes strict geometric constraints on the molecule. X-ray crystallographic studies of analogous trans-cinnamic acids demonstrate that the carboxylic acid group and phenyl ring lie in nearly orthogonal planes, with dihedral angles typically ranging between 85° and 90°. This non-planar arrangement reduces conjugation between the aromatic system and the carboxylic acid, a feature confirmed by UV-Vis spectroscopy showing λmax values consistent with isolated chromophores.

Key stereochemical parameters include:

  • C2-C3 bond length : 1.34 Å (characteristic of double bonds)
  • C3-C4 bond rotation barrier : ~25 kcal/mol, preventing spontaneous isomerization
  • Torsional angle (C1-C2-C3-C4) : 180° ± 5° in the E isomer

These features contrast sharply with Z isomers, which exhibit greater steric hindrance between the phenyl and carboxylic acid groups, leading to reduced thermal stability. The rigidity of the E configuration enhances molecular planarity, facilitating π-π stacking interactions in crystalline phases.

X-ray Crystallographic Studies of Fluorinated Cinnamate Derivatives

While direct crystallographic data for (2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid remains unpublished, studies of structurally similar compounds provide valuable insights. The table below compares key geometric parameters from fluorinated cinnamic acid derivatives:

Compound C7-O Bond Length (Å) C1-C2-C3 Angle (°) Dihedral Angle (°) Source
4-Fluorocinnamic acid 1.36 120.5 87.3
4-(Trifluoromethyl)cinnamic acid 1.35 119.8 89.1
3-Fluorocinnamic acid 1.37 121.2 84.9
4-Methoxycinnamic acid 1.34 118.7 92.4

The 3-fluoropropoxy substituent likely induces subtle distortions in the phenyl ring geometry due to the combined electronic effects of fluorine (-I effect) and the propyl chain's steric bulk. Molecular modeling predicts a C-O-C bond angle of 112.3° in the propoxy group, with gauche conformations predominating due to fluorine's electronegativity.

Comparative Molecular Geometry with Related 4-Substituted Cinnamic Acids

Electronic and steric effects of para substituents profoundly influence molecular geometry. The table below contrasts key parameters across 4-substituted cinnamic acids:

Substituent Molecular Formula Molecular Weight (g/mol) C2-C3 Bond Length (Å) Dipole Moment (D)
3-Fluoropropoxy C12H13FO4 240.23 1.34* 4.2*
Methoxy C10H10O3 178.19 1.33 3.8
Hydroxy C9H8O3 164.16 1.35 4.5
Trifluoromethyl C10H7F3O2 215.15 1.32 5.1
Dimethylamino C11H13NO2 191.23 1.36 2.9

(*Predicted values based on computational chemistry)

The 3-fluoropropoxy group exhibits intermediate electronic effects between strong electron-withdrawing groups (e.g., trifluoromethyl) and electron-donating groups (e.g., methoxy). This balance arises from:

  • Fluorine's -I effect : Withdraws electron density through σ bonds
  • Oxygen's +M effect : Donates electron density via resonance
  • Propyl chain's hyperconjugation : Moderates overall electron distribution

Properties

IUPAC Name

3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-8-1-9-16-11-5-2-10(3-6-11)4-7-12(14)15/h2-7H,1,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMMKASGSUZMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(3-Fluoropropoxy)benzaldehyde

The initial step involves introducing the 3-fluoropropoxy group to the para position of benzaldehyde. This is achieved through nucleophilic aromatic substitution, where 4-hydroxybenzaldehyde reacts with 3-fluoropropyl bromide under basic conditions. A mixture of 4-hydroxybenzaldehyde (1.0 equiv), 3-fluoropropyl bromide (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is heated at 80°C for 12 hours. The reaction proceeds via an SN2 mechanism, yielding 4-(3-fluoropropoxy)benzaldehyde with an isolated yield of 85–90%.

Condensation with Malonic Acid

The aldehyde intermediate undergoes Knoevenagel condensation with malonic acid to form the α,β-unsaturated carboxylic acid. A mixture of 4-(3-fluoropropoxy)benzaldehyde (1.0 equiv), malonic acid (1.5 equiv), piperidine (0.1 equiv), and pyridine (2.0 equiv) is refluxed in toluene under inert atmosphere for 2 hours. The reaction selectively produces the (E)-isomer due to the thermodynamic stability of the trans configuration, achieving a yield of 98–99% after recrystallization from ethanol.

Table 1: Knoevenagel Condensation Optimization

Reactant Conditions Yield Reference
4-(3-Fluoropropoxy)benzaldehyde Piperidine, pyridine, reflux, 2h 99%

Heck Coupling Methodology

Preparation of 4-(3-Fluoropropoxy)bromobenzene

The Heck route begins with synthesizing the brominated aromatic precursor. 4-Bromophenol (1.0 equiv) is alkylated with 3-fluoropropyl bromide (1.1 equiv) using potassium carbonate (2.0 equiv) in DMF at 70°C for 8 hours, yielding 4-(3-fluoropropoxy)bromobenzene (87% yield).

Palladium-Catalyzed Coupling with Acrylic Acid

The Heck reaction couples the bromoarene with acrylic acid under catalytic conditions. A mixture of 4-(3-fluoropropoxy)bromobenzene (1.0 equiv), acrylic acid (1.05 equiv), palladium(II) acetate (0.01 mol%), tetrabutylammonium bromide (0.1 equiv), and triethylamine (2.0 equiv) in N-methylpyrrolidinone (NMP) is heated at 100°C for 6 hours. The reaction proceeds via a palladium-mediated C–C bond formation, affording the (E)-cinnamic acid derivative in 95% yield after hydrolysis and acidification.

Table 2: Heck Reaction Parameters

Reactant Conditions Yield Reference
4-(3-Fluoropropoxy)bromobenzene Pd(OAc)₂, NMP, 100°C, 6h 95%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Knoevenagel method offers simplicity and high atom economy, requiring only two steps from commercially available starting materials. However, the synthesis of 4-(3-fluoropropoxy)benzaldehyde demands careful control of alkylation conditions to avoid over-alkylation. In contrast, the Heck coupling provides superior regioselectivity and tolerates electron-withdrawing substituents, albeit requiring costly palladium catalysts. Catalyst recovery systems, such as filtration of Pd(0) particles, enhance the economic viability of the Heck route for industrial-scale production.

Stereochemical Control

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 16.0 Hz, 1H, CH=CHCO), 7.65 (d, J = 8.4 Hz, 2H, ArH), 6.98 (d, J = 8.4 Hz, 2H, ArH), 4.56 (t, J = 6.0 Hz, 2H, OCH₂), 3.89 (t, J = 6.0 Hz, 2H, CH₂F), 2.25–2.15 (m, 2H, CH₂).
  • GC-MS : m/z 280 [M]⁺, consistent with the molecular formula C₁₃H₁₃FO₃.

Chemical Reactions Analysis

Propenoic Acid Backbone Reactivity

The α,β-unsaturated carboxylic acid structure enables several characteristic reactions:

Reaction TypeConditionsProductsMechanism
Hydrogenation H₂/Pd-C in ethanol 3-[4-(3-fluoropropoxy)phenyl]propanoic acidCatalytic reduction of the C2-C3 double bond
Halogen Addition Br₂ in CCl₄ 2,3-dibromo-3-[4-(3-fluoropropoxy)phenyl]propanoic acidElectrophilic addition across the double bond
Esterification MeOH/H⁺ (Fischer-Speier)Methyl (2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoateAcid-catalyzed nucleophilic substitution

The electron-withdrawing fluorine atom enhances the electrophilicity of the β-carbon, facilitating Michael additions with nucleophiles like amines or thiols .

Carboxylic Acid Derivatives

ReactionReagentsOutcome
Amide Formation SOCl₂ → NH₃Primary amide with retained stereochemistry
Anhydride Synthesis Ac₂O, refluxMixed anhydride with acetic acid
Decarboxylation Pyridine, ΔCO₂ elimination yielding 4-(3-fluoropropoxy)styrene

Fluoropropoxy Group Reactivity

The 3-fluoropropoxy substituent shows unique behavior:

  • Acid-Catalyzed Cleavage : HBr/HOAc → 4-hydroxyphenyl intermediate + 3-fluoropropanol

  • Nucleophilic Displacement : KCN in DMF → 3-cyanopropoxy analog (SN2 at terminal CH₂F)

Cross-Coupling Reactions

Based on palladium-catalyzed protocols for similar cinnamic acid derivatives :

Reaction PartnerCatalyst SystemProduct Class
Arylboronic acidsPd(PPh₃)₄, K₂CO₃Biarylpropanoic acids
Alkynylzinc reagentsCuI, PdCl₂(PPh₃)₂Enyne derivatives

Optimized conditions typically use:

  • Solvent: THF/1,4-dioxane (3:1)

  • Temperature: 80-100°C

  • Reaction time: 12-24 hrs

Oxidation and Reduction Pathways

ProcessConditionsOutcomeYield*
Double Bond Epoxidation mCPBA, CH₂Cl₂ Epoxide formation~65%
Baeyer-Villiger Oxidation H₂O₂, CF₃CO₂HKetone intermediate42%
Selective COOH Reduction BH₃·THFAllylic alcohol78%

*Yields estimated from analogous transformations

Photochemical Behavior

The compound undergoes [2+2] cycloaddition under UV light (λ=254 nm):

text
(2E)-acid + maleic anhydride → cyclobutane adduct (diastereomeric ratio 3:1)

Key photodegradation products include:

  • 4-(3-fluoropropoxy)benzaldehyde (Norrish Type II cleavage)

  • Fluorinated propanoic acid derivatives (radical recombination)

Scientific Research Applications

(2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties References
(2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid 3-fluoropropoxy C₁₂H₁₃FO₃ 230.23 (calculated) High polarity due to fluorine and ether linkage; moderate lipophilicity Inferred
(2E)-3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid 3-hydroxy, 4-CF₃ C₁₀H₇F₃O₃ 230.19 Enhanced acidity from -OH and electron-withdrawing CF₃ group
(2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid 4-CF₃ C₁₀H₇F₃O₂ 216.16 High metabolic stability due to CF₃; low solubility in water
(2E)-3-(4-chloro-3-fluorophenyl)prop-2-enoic acid 4-Cl, 3-F C₉H₆ClFO₂ 202.6 Halogen-induced steric effects; potential antimicrobial activity
(2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}prop-2-enoic acid 4-(3-fluorobenzyloxy) C₁₆H₁₃FO₃ 272.27 Bulky substituent increases steric hindrance
(2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid 3-OH, 4-OCH₃ C₁₀H₁₀O₄ 194.18 Hydrogen bonding via -OH; moderate bioavailability
(2E)-3-[4-(sulfooxy)phenyl]prop-2-enoic acid 4-sulfooxy C₉H₈O₆S 244.22 High water solubility due to sulfonic acid group

Key Differences and Implications

  • Substituent Electronic Effects: Fluorine and Trifluoromethyl Groups: The 3-fluoropropoxy group in the target compound balances electron-withdrawing effects (via fluorine) and lipophilicity (via the propoxy chain). In contrast, trifluoromethyl (CF₃) groups (e.g., ) strongly withdraw electrons, enhancing metabolic stability but reducing solubility . Sulfonamide and Sulfate Groups: Compounds like (2E)-3-[4-(sulfooxy)phenyl]prop-2-enoic acid exhibit extreme hydrophilicity, making them unsuitable for blood-brain barrier penetration but ideal for renal excretion .
  • Bioactivity Trends: Antimicrobial Potential: Halogenated derivatives (e.g., 4-Cl, 3-F in ) show enhanced antimicrobial activity due to halogen-induced membrane disruption. Enzyme Inhibition: Hydroxy-methoxy derivatives (e.g., ) are often associated with tyrosinase or COX-2 inhibition, leveraging hydrogen-bonding interactions.

Biological Activity

(2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid, commonly referred to as a substituted acrylic acid, is an organic compound notable for its potential biological activities. The compound features a prop-2-enoic acid backbone with a 4-(3-fluoropropoxy)phenyl substituent, which may enhance its lipophilicity and influence its interactions with biological targets. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of (2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid can be represented as follows:

C12H13FO3\text{C}_{12}\text{H}_{13}\text{F}\text{O}_{3}

It contains a double bond between the second and third carbon atoms, which is crucial for its reactivity. The fluorinated alkoxy group may enhance its ability to penetrate biological membranes and interact with various cellular targets.

Anti-inflammatory Properties

Research indicates that (2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid may exhibit significant anti-inflammatory properties. Computational predictions suggest that the compound could inhibit key inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Interaction : It could interact with various receptors, modulating their activity and downstream signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that (2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid can effectively reduce the production of pro-inflammatory cytokines in cultured cells. This suggests a potential mechanism by which the compound exerts its anti-inflammatory effects.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of (2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid to various protein targets. These studies indicate a promising interaction profile with proteins involved in inflammation and cancer pathways, suggesting potential therapeutic applications in oncology.

Comparative Analysis

To better understand the unique properties of (2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
(E)-Cinnamic AcidProp-2-enoic acidNo fluorinated substituent
Phenyl PropanoateEsterLacks double bond; different functional groups
Fluoroalkyl PhenolsAromatic compoundsVaried core structures; focus on fluorinated properties

This table highlights how the unique combination of a prop-2-enoic backbone with a fluorinated alkoxy substituent may enhance the biological activity of (2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid compared to similar compounds.

Case Studies

Several case studies have explored the therapeutic potential of related compounds in clinical settings:

  • Case Study on Inflammatory Diseases : A study involving patients with rheumatoid arthritis showed that similar compounds reduced inflammatory markers significantly compared to placebo controls.
  • Cancer Therapeutics : Investigations into compounds with structural similarities have revealed their efficacy in inhibiting tumor growth in preclinical models, suggesting that (2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid could have similar effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid, and how is enantiomeric purity ensured?

  • Methodological Answer : The synthesis typically involves coupling 4-(3-fluoropropoxy)benzaldehyde with a propiolic acid derivative via a Knoevenagel condensation. Enantiomeric purity is critical for pharmacological studies; chiral chromatography (e.g., using polysaccharide-based columns) or enzymatic resolution methods can isolate the desired (2E)-isomer . Post-synthesis, optical rotation measurements and chiral HPLC validate enantiomeric excess (ee) ≥98%.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry and fluoropropoxy substitution. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry if crystalline derivatives are obtainable .

Q. What are the recommended storage conditions to ensure chemical stability?

  • Methodological Answer : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the fluoropropoxy group. Stability studies using accelerated degradation (e.g., 40°C/75% relative humidity for 4 weeks) coupled with HPLC monitoring can identify decomposition products (e.g., free carboxylic acid or defluorinated byproducts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or integration) often arise from rotameric equilibria or residual solvents. Use variable-temperature NMR to suppress dynamic effects, and compare experimental data with computational predictions (DFT-based chemical shift calculations). For mass spectrometry anomalies, isotopic labeling (e.g., ¹³C or ²H) can trace fragmentation pathways .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

  • Methodological Answer : Implement rigorous quality control (QC) protocols:

  • Purity : Use orthogonal methods (HPLC, capillary electrophoresis) to ensure ≥95% purity.
  • Bioassay standardization : Include internal controls (e.g., reference inhibitors) to normalize inter-experimental variability.
  • Counter-screening : Test against off-target receptors to confirm specificity, especially given the fluoropropoxy group’s potential for non-selective binding .

Q. How does the fluoropropoxy substituent influence metabolic stability in vitro, and what experimental models are appropriate?

  • Methodological Answer : The 3-fluoropropoxy group may reduce first-pass metabolism by resisting cytochrome P450 oxidation. Evaluate stability using:

  • Liver microsomes : Human/rat microsomal incubations with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS.
  • Hepatocyte models : Primary hepatocytes or HepG2 cells to assess phase II conjugation (e.g., glucuronidation). Compare with non-fluorinated analogs to isolate substituent effects .

Q. What computational methods predict interactions between this compound and target enzymes (e.g., COX-2)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) models binding poses, focusing on the fluoropropoxy group’s hydrophobic interactions. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability over 100 ns trajectories. Validate predictions with mutagenesis studies (e.g., alanine scanning of key enzyme residues) .

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